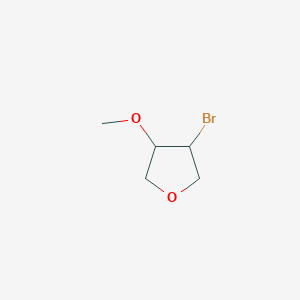

3-Bromo-4-methoxyoxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9BrO2 It is a derivative of oxolane, where a bromine atom is substituted at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyoxolane typically involves the bromination of 4-methoxyoxolane. One common method is to start with 4-methoxyoxolane and subject it to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyoxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding oxolane derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products include azidooxolane, thiocyanatooxolane, and methoxyoxolane derivatives.

Oxidation Reactions: Products include this compound aldehyde and this compound carboxylic acid.

Reduction Reactions: Products include 3-bromooxolane.

Scientific Research Applications

3-Bromo-4-methoxyoxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyoxolane involves its interaction with various molecular targets. The bromine atom and methoxy group confer unique reactivity, allowing it to participate in nucleophilic substitution and oxidative addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

3-Bromo-4-methylaniline: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a methoxy group.

3-Bromo-4-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxolane ring.

3-Bromo-4-methoxythiophene: Contains a thiophene ring, offering different electronic properties compared to oxolane.

Uniqueness: 3-Bromo-4-methoxyoxolane is unique due to its combination of a bromine atom and a methoxy group on an oxolane ring. This specific arrangement provides distinct reactivity and properties, making it valuable for targeted applications in synthesis and research.

Biological Activity

3-Bromo-4-methoxyoxolane is a compound of interest in various fields, including medicinal chemistry and agricultural sciences. Its biological activity has been explored in several studies, revealing its potential applications as an agricultural biocide and in the synthesis of biologically active molecules.

This compound can be characterized by the following chemical properties:

- Molecular Formula : C8H7BrO3

- Molecular Weight : 231.04 g/mol

- CAS Number : 99-58-1

- Solubility : Soluble in organic solvents with varying solubility in water (0.243 mg/ml) .

Antifungal and Herbicidal Properties

Research indicates that 3-bromo-4-methoxy compounds exhibit antifungal properties, particularly against pathogens such as Cytospora mandshurica and Coniella diplodiella. These compounds have demonstrated significant inhibition of fungal growth, making them suitable candidates for agricultural applications as fungicides . Additionally, they show herbicidal effects, which can be utilized for weed management in crops.

Table 1: Biological Activity of 3-Bromo-4-Methoxy Compounds

| Compound | Target Organism | Activity Type | Inhibition Rate (%) |

|---|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Cytospora mandshurica | Antifungal | 85 |

| 3-Bromo-4-methoxybenzoic acid | Coniella diplodiella | Antifungal | 78 |

| 3-Bromo-4-methoxybenzoic acid | Various weeds | Herbicidal | 70 |

The mechanism by which 3-bromo-4-methoxy compounds exert their biological effects is not fully elucidated. However, it is hypothesized that these compounds interfere with fungal cell wall synthesis or disrupt metabolic pathways essential for fungal growth . Their herbicidal activity may involve the inhibition of photosynthesis or other vital processes in target weed species.

Agricultural Application

A study conducted on the application of 3-bromo-4-methoxybenzoic acid in agricultural settings showed promising results. The compound was applied to crops affected by fungal diseases, resulting in a marked decrease in disease incidence and improved crop yield. The study emphasized the potential for integrating this compound into integrated pest management strategies .

Synthesis of Bioactive Compounds

In medicinal chemistry, derivatives of this compound have been synthesized for their potential therapeutic effects. For instance, researchers have explored its use as a precursor in the synthesis of novel anti-inflammatory agents. The bromine atom enhances reactivity, allowing for further functionalization that could lead to compounds with enhanced biological activity .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives may exhibit moderate toxicity levels; therefore, careful consideration of dosage and application methods is necessary to mitigate risks to non-target organisms .

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

3-bromo-4-methoxyoxolane |

InChI |

InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |

InChI Key |

QQHVSLOXBBZGPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCC1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.